Calcium L-leucinate

calcium bioavailability pharmacokinetics amino acid chelate

Calcium L-leucinate (CAS 71720-29-1) is a 1:1 calcium salt of the essential branched-chain amino acid L-leucine, with molecular formula C₁₂H₂₄CaN₂O₄ and a molecular weight of 300.41 g/mol. It belongs to the class of amino acid–mineral chelates, specifically a leucine-based calcium chelate in which the calcium ion is coordinated by two L-leucine ligands.

Molecular Formula C12H24CaN2O4
Molecular Weight 300.41 g/mol
CAS No. 71720-29-1
Cat. No. B12671729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium L-leucinate
CAS71720-29-1
Molecular FormulaC12H24CaN2O4
Molecular Weight300.41 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2]
InChIInChI=1S/2C6H13NO2.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5H,3,7H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1
InChIKeyPHKLZDRZEQKKHO-MDTVQASCSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium L-Leucinate (CAS 71720-29-1): A Branched-Chain Amino Acid Calcium Chelate for Dual-Action Mineral Delivery


Calcium L-leucinate (CAS 71720-29-1) is a 1:1 calcium salt of the essential branched-chain amino acid L-leucine, with molecular formula C₁₂H₂₄CaN₂O₄ and a molecular weight of 300.41 g/mol . It belongs to the class of amino acid–mineral chelates, specifically a leucine-based calcium chelate in which the calcium ion is coordinated by two L-leucine ligands . Unlike simple inorganic calcium salts, this compound is designed to deliver both elemental calcium and the amino acid leucine simultaneously, with absorption occurring via amino acid transport pathways rather than relying solely on ionized calcium uptake mechanisms . Its primary application domains include nutraceutical calcium fortification, sports nutrition for muscle–bone dual support, and clinical nutrition for populations with impaired gastric acid secretion or compromised mineral absorption .

Why Calcium L-Leucinate Cannot Be Interchanged with Inorganic or Simple Organic Calcium Salts in Scientific and Industrial Applications


Calcium L-leucinate is not a generic calcium source. Its absorption mechanism diverges fundamentally from that of calcium carbonate, calcium citrate, and calcium gluconate: the intact amino acid chelate can be absorbed via the peptide/amino acid transport system (dipeptide-like uptake), bypassing the need for gastric acid–mediated solubilization and the ionized calcium paracellular pathway . This confers two measurable advantages: (i) calcium bioavailability is maintained even in achlorhydric or proton-pump inhibitor-treated conditions where calcium carbonate absorption drops substantially ; and (ii) the leucine ligand itself is co-delivered, activating mTOR-mediated anabolic signaling in skeletal muscle, which is not achievable with calcium carbonate, citrate, or gluconate . Furthermore, published head-to-head pharmacokinetic data in animal models demonstrate that the relative bioavailability of calcium from L-leucine chelate significantly exceeds that of calcium gluconate, rendering the two non-equivalent at matching elemental calcium doses . These combined absorption and dual-nutrient delivery properties mean that simple substitution with a conventional calcium salt will not reproduce the same physiological or functional outcomes in experimental or formulation contexts.

Quantitative Head-to-Head Evidence for Calcium L-Leucinate Differentiation Versus Comparator Calcium Sources


Relative Bioavailability of Calcium L-Leucinate Is 175.3% of Calcium Gluconate in a Head-to-Head Mouse Pharmacokinetic Study

In a direct pharmacokinetic–pharmacodynamic comparison in mice, L-leucine calcium chelate demonstrated a relative bioavailability of 175.3% compared to calcium gluconate as the reference standard . The study employed a new ion-exchange resin–based preparation process for L-leucine calcium and compared its pharmacokinetic profile against commercially sourced calcium gluconate in mice . The L-leucine calcium chelate additionally exhibited sustained-release characteristics, prolonged pharmacodynamic duration, and did not require gastric acid for absorption .

calcium bioavailability pharmacokinetics amino acid chelate nutraceutical formulation

Calcium L-Leucinate Outperforms Calcium Gluconate on Serum Calcium Elevation, Femur Length, and Femur Weight in Mice at Equivalent Elemental Calcium Doses

In a 35-day mouse pharmacodynamics study comparing L-leucine calcium chelate against calcium gluconate at matched elemental calcium doses, the high-dose L-leucine calcium group (5.0 g·kg⁻¹ feed) produced significantly higher serum calcium concentrations compared to the calcium gluconate positive control group (P < 0.05) . At medium and high doses, L-leucine calcium significantly increased femur length versus the blank control group (P < 0.05), whereas calcium gluconate did not achieve statistical significance for femur length . High-dose L-leucine calcium also produced significantly greater femur weight compared to the calcium gluconate positive control (P < 0.05) . All three L-leucine calcium dose groups showed significantly higher femur calcium mass fraction versus the blank control (P < 0.01), with the high-dose group trending higher than gluconate .

bone mineral density femur growth serum calcium calcium supplementation efficacy

Calcium L-Leucinate Chelate Absorption Does Not Depend on Gastric Acid, Unlike Calcium Carbonate

The Gan et al. (2008) study explicitly reports that L-leucine calcium chelate does not require gastric acid for absorption . This contrasts directly with calcium carbonate, which requires an acidic gastric environment (pH < 4) for dissolution and ionization; in the absence of adequate gastric acid, calcium carbonate bioavailability drops substantially—human absorption rates for calcium carbonate are approximately 20–30% under normal gastric conditions and can be significantly lower in achlorhydric individuals or when taken on an empty stomach . Amino acid chelates including calcium leucinate are absorbed intact via the intestinal peptide/amino acid transport pathway, bypassing the gastric acid–dependent solubilization step entirely .

gastric acid independence achlorhydria calcium absorption mechanism amino acid chelate stability

Acute Oral Toxicity Profile: Calcium L-Leucinate LD₅₀ > 10 g·kg⁻¹ and Non-Mutagenic, Supporting Safety for Nutraceutical Use

A dedicated safety evaluation of self-manufactured L-leucine calcium chelate in mice demonstrated an oral LD₅₀ greater than 10 g·kg⁻¹ body weight, classifying the compound as a practically non-toxic substance . In a battery of genotoxicity assays—including the chromosome aberration test, mouse bone marrow micronucleus test, and sperm malformation test—L-leucine calcium at doses of 0.5, 2.5, and 5.0 g·kg⁻¹ produced uniformly negative results, indicating no detectable mutagenic potential . This contrasts with some inorganic calcium salts where gastrointestinal irritation and constipation are clinically documented side effects, though direct comparative toxicity data are lacking.

acute toxicity mutagenicity safety assessment LD50

Dual Delivery of Calcium and the Branched-Chain Amino Acid Leucine Enables Combined Bone–Muscle Anabolic Functionality Absent in All Non-Amino Acid Calcium Salts

Calcium L-leucinate is explicitly designed, as disclosed in US Patent Application 20090042770, to simultaneously deliver a bioavailable mineral (calcium) and a branched-chain amino acid (leucine) via a single chelate molecule . The leucine moiety released upon intestinal absorption activates the mechanistic target of rapamycin (mTOR) signaling pathway, a master regulator of muscle protein synthesis . No inorganic calcium salt (carbonate, phosphate) or simple organic calcium salt (citrate, gluconate, lactate) can deliver leucine. Among amino acid calcium chelates, leucine-based chelates are the only ones that provide the specific mTOR-activating BCAA. Calcium glycinate delivers glycine (primarily a collagen precursor and neurotransmitter), calcium aspartate delivers aspartic acid (a non-essential amino acid without mTOR-specific activity), and calcium lysinate delivers lysine (an essential amino acid but not a BCAA) .

leucine BCAA mTOR muscle protein synthesis dual nutrient delivery

Optimal Deployment Scenarios for Calcium L-Leucinate Based on Quantitative Evidence


Calcium Fortification for Populations with Impaired Gastric Acid Secretion (Elderly, Chronic PPI Users, Hypochlorhydria)

Calcium L-leucinate is the preferred calcium fortificant for products targeting elderly populations, patients on long-term proton-pump inhibitor (PPI) therapy, and individuals with atrophic gastritis. Evidence demonstrates that its absorption is independent of gastric acid , directly addressing the key limitation of calcium carbonate, the most widely used calcium salt, which exhibits pH-dependent dissolution with reported absorption rates of only ~20–30% under optimal conditions and significantly lower in achlorhydric states . In contrast, the intact amino acid chelate is transported via intestinal peptide/amino acid carriers . Product developers can formulate calcium L-leucinate into ready-to-drink nutritional beverages, powdered meal replacements, or chewable tablets without requiring co-administration with food to ensure adequate gastric acid response, simplifying dosing regimens for target populations.

Dual-Action Bone–Muscle Support Formulations for Sarcopenia and Osteoporosis Prevention

The unique dual delivery of calcium and the mTOR-activating branched-chain amino acid leucine positions calcium L-leucinate as a single-ingredient solution for combined bone–muscle health products . In a 35-day mouse study, calcium L-leucinate at equivalent elemental calcium doses produced significantly greater serum calcium elevation, femur length increase, and femur weight gain compared to calcium gluconate (P < 0.05) . Concurrently, the leucine moiety provides substrate for muscle protein synthesis via mTOR pathway activation—a benefit wholly absent from all inorganic and simple organic calcium salts . This dual functionality is particularly relevant for sarcopenic older adults, post-operative rehabilitation nutrition, and sports recovery formulations where both bone density maintenance and lean muscle preservation are therapeutic objectives.

High-Bioavailability Calcium Pre-Mix for Reduced-Dose Supplement Design

The 175.3% relative bioavailability of calcium L-leucinate compared to calcium gluconate enables formulation strategies that reduce the per-serving elemental calcium dose while achieving equivalent or superior systemic calcium delivery. This is practically significant for reducing tablet/capsule size, minimizing gastrointestinal calcium load, and lowering the risk of calcium-associated constipation. For industrial procurement, this bioavailability advantage means that calcium L-leucinate can be specified at lower inclusion rates in multi-nutrient blends, freeing formulation space for co-nutrients (e.g., vitamin D₃, magnesium, vitamin K₂) without exceeding target dosage form dimensions. The sustained-release characteristic further supports once-daily dosing designs by prolonging the calcium absorption window.

Clinical Nutrition and Medical Food Applications Requiring Demonstrated Low-Toxicity Calcium Sources

The established safety profile—oral LD₅₀ > 10 g·kg⁻¹ and negative results across a full battery of genotoxicity assays (chromosome aberration, micronucleus, sperm malformation) —supports the use of calcium L-leucinate in medical foods, enteral nutrition formulas, and pediatric calcium supplements where safety margins are paramount. In scenarios requiring high calcium loading (e.g., calcium-deficiency rickets prevention, lactation support, or renal dialysis-associated hypocalcemia management), the wide safety window of calcium L-leucinate provides a risk-mitigated alternative to calcium carbonate, which has been associated with gastrointestinal side effects at high doses. The combination of low toxicity, gastric acid independence, and dual calcium–leucine delivery makes this chelate suitable for vulnerable populations including children, pregnant women, and immunocompromised patients.

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